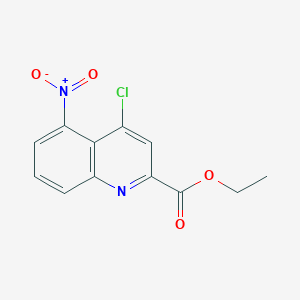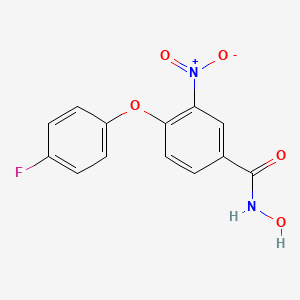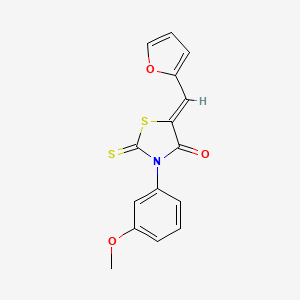
(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one” is a chemical compound with the molecular formula C15H11NO3S2 . It is a versatile compound used in various scientific studies, including drug discovery, material science, and catalysis research.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a novel series of furan-2-ylmethylene thiazolidinediones, which are selective, ATP-competitive PI3Kγ inhibitors, have been synthesized . Another study reported the synthesis of N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, a study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another study reported the synthesis of N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the compound’s structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more can be analyzed .
Scientific Research Applications
Molecular Structure and Synthesis
The structural analysis of similar thioxothiazolidinone compounds has been conducted using X-ray powder diffraction and density functional theory. These studies help understand the molecular conformation and solid-state structure, which are crucial for developing pharmaceutical applications (Rahmani et al., 2017).
Novel synthesis methods for thioxothiazolidinone derivatives, including (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one, have been developed. These methods, such as the efficient one-pot three-component reaction, are crucial for producing these compounds in a laboratory setting (Kaminskyy et al., 2016).
Anticancer Properties
Thiazolidinone derivatives, including the (Z)-5-(furan-2-ylmethylene) variant, have shown promise in anticancer research. They exhibit antiproliferative activity in human leukemia cells, making them potential candidates for cancer treatment (Chandrappa et al., 2009).
In vivo studies reveal that some thioxothiazolidin-4-one derivatives can inhibit tumor growth and tumor-induced angiogenesis, suggesting their potential application in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial and Antifungal Activity
Thioxothiazolidin-4-one derivatives, similar to the (Z)-5-(furan-2-ylmethylene) compound, have demonstrated strong antimicrobial and antifungal activities. This suggests their potential as novel agents in combating resistant bacterial and fungal strains (Başoğlu et al., 2013).
Further research into the synthesis and evaluation of these compounds has confirmed their effectiveness against a variety of bacterial and fungal pathogens, reinforcing their potential in developing new antimicrobial therapies (Horishny et al., 2022).
Mechanism of Action
Safety and Hazards
The safety and hazards of “(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one” can be analyzed based on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-18-11-5-2-4-10(8-11)16-14(17)13(21-15(16)20)9-12-6-3-7-19-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQISHLDBFYIFF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

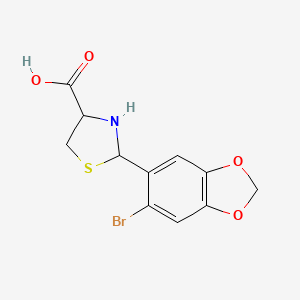

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)
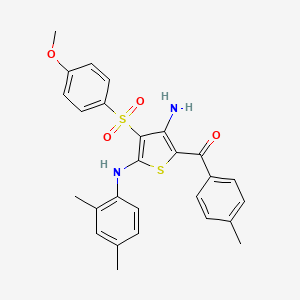
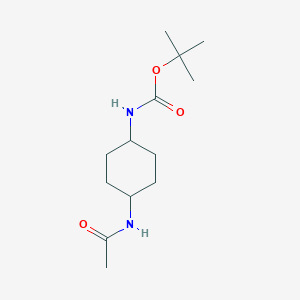
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)
![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)
![4-[2-[(2S)-Pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride](/img/structure/B2567636.png)

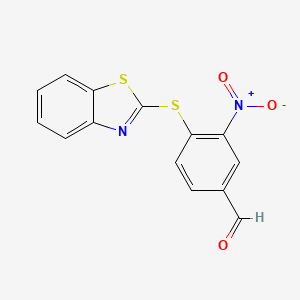
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2567640.png)

